molecular formula C6H4ClF2NO2S B6605272 2-chloro-5-difluoromethanesulfonylpyridine CAS No. 2803846-04-8

2-chloro-5-difluoromethanesulfonylpyridine

Cat. No.: B6605272
CAS No.: 2803846-04-8
M. Wt: 227.62 g/mol
InChI Key: KHPDGMOZXVGUMS-UHFFFAOYSA-N
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Description

2-chloro-5-difluoromethanesulfonylpyridine is an organic compound with the molecular formula C6H3ClF2NO2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique combination of chlorine, fluorine, and sulfonyl functional groups, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-difluoromethanesulfonylpyridine typically involves the introduction of the difluoromethanesulfonyl group to a pyridine ring. One common method is the reaction of 2-chloro-5-chloromethylpyridine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-difluoromethanesulfonylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Electrophilic aromatic substitution: The pyridine ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing groups like chlorine and sulfonyl can make the ring less reactive.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include 2-azido-5-difluoromethanesulfonylpyridine or 2-thio-5-difluoromethanesulfonylpyridine.

    Electrophilic aromatic substitution: Products include brominated or nitrated derivatives of the original compound.

    Reduction: Products include 2-chloro-5-difluoromethylsulfidepyridine.

Scientific Research Applications

2-chloro-5-difluoromethanesulfonylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-difluoromethanesulfonylpyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluoromethanesulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-difluoromethanesulfonylpyridine is unique due to the presence of both chlorine and difluoromethanesulfonyl groups on the pyridine ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various chemical transformations and applications.

Properties

IUPAC Name

2-chloro-5-(difluoromethylsulfonyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-5-2-1-4(3-10-5)13(11,12)6(8)9/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPDGMOZXVGUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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